molecular formula C17H19N5O3 B2483125 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034415-13-7

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2483125
CAS No.: 2034415-13-7
M. Wt: 341.371
InChI Key: GWCKGGHTJUGPHF-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound characterized by its unique triazolo-pyrazine core structure

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-24-17-16-21-20-14(22(16)9-8-18-17)10-19-15(23)11-25-13-7-5-4-6-12(13)2/h4-9H,3,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCKGGHTJUGPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-pyrazine core, followed by the introduction of the ethoxy group and the o-tolyloxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the triazolo-pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolo-pyrazine compounds.

Scientific Research Applications

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The triazolo-pyrazine core structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazole derivatives: Compounds with similar triazole structures, such as amino triazoles and nitro triazoles.

    Pyrazine derivatives: Compounds with pyrazine cores, such as pyrazolo[1,5-a]pyrimidines.

Uniqueness

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of triazolo[4,3-a]pyrazine derivatives. Its synthesis typically involves multi-step organic reactions, beginning with the preparation of the triazolo-pyrazine core through cyclization of suitable precursors. The ethoxy group is introduced via alkylation reactions using ethyl halides in the presence of bases such as potassium carbonate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects including inhibition of enzyme activity or activation of signaling pathways.

Anticancer Activity

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. Specifically, derivatives have shown potential as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy. These compounds can effectively inhibit tumor growth and metastasis by disrupting angiogenesis and cancer cell proliferation .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, this compound has demonstrated anti-inflammatory and antimicrobial activities. Studies have shown that similar triazolo-pyrazine derivatives can reduce inflammation markers and inhibit bacterial growth, suggesting a broad therapeutic potential in inflammatory diseases and infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound highlights how modifications in its chemical structure can influence its biological activity. For instance:

Compound Structure Notable Activity
7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazineSimilar core structureAnti-cancer activity
N-(2-(5-methyl-[1,2,4]triazole))benzamideBenzamide with triazoleAntimicrobial properties
5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridineRelated heterocyclic structureInhibitory effects on kinases

These variations suggest that specific functional groups can enhance or diminish the biological efficacy of compounds within this class.

Case Studies

Several studies have reported on the biological activities of triazolo-pyrazine derivatives:

  • Dual Inhibition Study : A study focused on the dual inhibition of c-Met and VEGFR-2 by a related compound showed promising results in reducing tumor growth in xenograft models.
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of similar compounds using animal models of arthritis. Results indicated a significant reduction in inflammatory markers compared to controls.
  • Antimicrobial Evaluation : A series of tests demonstrated that derivatives exhibited moderate to good antibacterial activity against various strains of bacteria, reinforcing their potential use as antimicrobial agents.

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